

# Stereochemistry of (3R,4R)-4-aminooxolan-3-ol: A Technical Overview

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## Compound of Interest

Compound Name: (3R,4R)-4-aminooxolan-3-ol

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This technical guide provides a summary of the available information on the stereochemistry of **(3R,4R)-4-aminooxolan-3-ol**, a chiral heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of public domain data, this document focuses on its structural and physicochemical properties, while also exploring general synthetic strategies and potential areas of biological investigation.

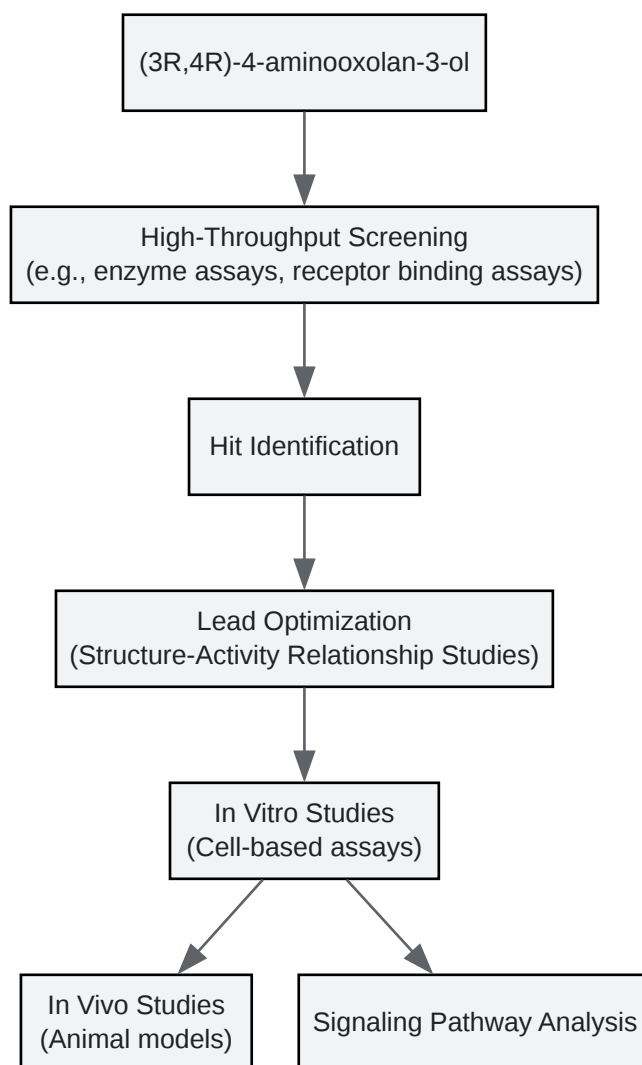
## Molecular Structure and Properties

**(3R,4R)-4-aminooxolan-3-ol**, also known as (3R,4R)-4-aminotetrahydrofuran-3-ol, is a substituted tetrahydrofuran ring with two adjacent chiral centers at the C3 and C4 positions. The "(3R,4R)" designation specifies a cis relative stereochemistry of the amino and hydroxyl groups on the oxolane (tetrahydrofuran) ring.

The fundamental properties of this molecule are summarized in the table below. It is important to note that much of the publicly available quantitative data is computationally derived.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO <sub>2</sub>	PubChem[1]
Molecular Weight	103.12 g/mol	PubChem[1]
CAS Number	153610-11-8	Advanced ChemBlocks
IUPAC Name	(3R,4R)-4-aminooxolan-3-ol	PubChem[1]
Canonical SMILES	C1--INVALID-LINK-- O">C@HN	PubChem[1]
InChI Key	HQVKXDYSIGDGSY- DMTCNVIQSA-N	PubChem[1]
Computed XLogP3	-1.6	PubChem[1]
Computed Hydrogen Bond Donor Count	3	PubChem[1]
Computed Hydrogen Bond Acceptor Count	3	PubChem[1]
Computed Rotatable Bond Count	0	PubChem[1]

Molecular Structure:



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## References

- 1. (3R,4R)-4-Aminooxolan-3-ol | C<sub>4</sub>H<sub>9</sub>NO<sub>2</sub> | CID 33746102 - PubChem [pubchem.ncbi.nlm.nih.gov]
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